

# Application Note: Cell-based Plasmodium falciparum Growth Inhibition Assay with DSM705 Hydrochloride

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## Compound of Interest

Compound Name: *DSM705 hydrochloride*

Cat. No.: *B15562294*

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## Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics due to the emergence of drug-resistant strains. [1] DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. [2][3][4] Unlike their human hosts, Plasmodium parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication, making PfDHODH a prime target for antimalarial drugs. [5] **DSM705 hydrochloride**, the salt form of DSM705, offers improved water solubility and stability for in vitro studies. [2] This document provides a detailed protocol for assessing the in vitro antiplasmodial activity of **DSM705 hydrochloride** using a SYBR Green I-based fluorescence assay.

## Mechanism of Action

DSM705 selectively binds to the ubiquinone binding site of PfDHODH, inhibiting its enzymatic activity. This blocks the conversion of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. The depletion of the pyrimidine pool ultimately halts parasite DNA and RNA synthesis, leading to the inhibition of parasite growth and

proliferation. Due to its novel mechanism of action, DSM705 is expected to be effective against parasite strains that have developed resistance to existing antimalarial drugs.

## Quantitative Data Summary

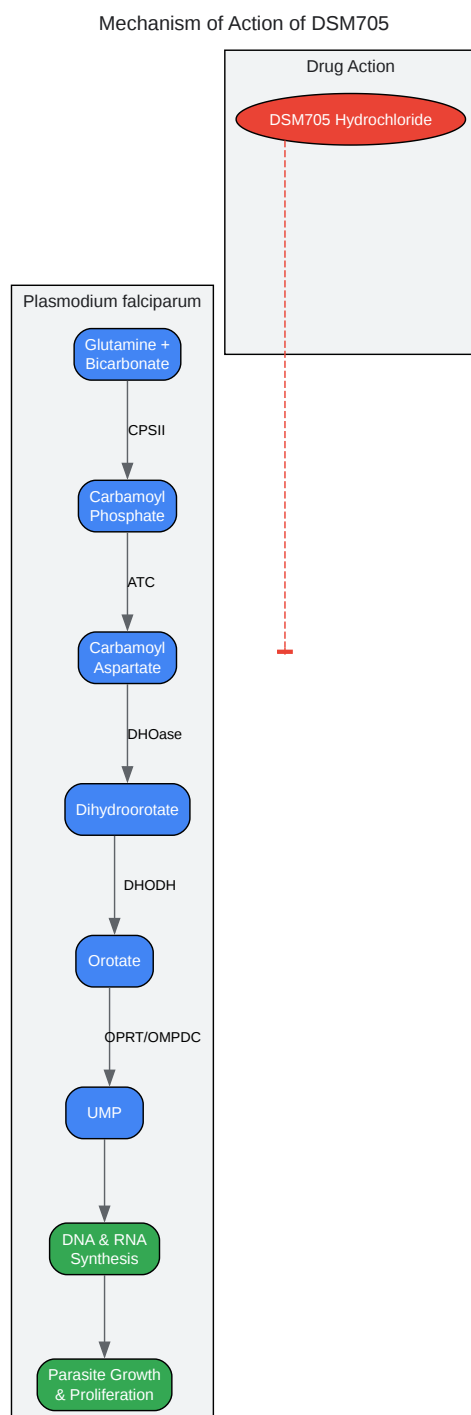
DSM705 exhibits potent inhibitory activity against both the PfDHODH enzyme and the asexual blood stages of *P. falciparum*. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

Target/Strain	Compound	Parameter	Value (nM)	Reference
<i>P. falciparum</i> DHODH	DSM705	IC50	95	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
<i>P. vivax</i> DHODH	DSM705	IC50	52	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
<i>P. falciparum</i> (3D7 strain)	DSM705	EC50	12	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

Note: The closely related DHODH inhibitor, DSM265, has demonstrated equal efficacy against both drug-sensitive and drug-resistant (chloroquine and pyrimethamine-resistant) strains of *P. falciparum*.[\[6\]](#)[\[7\]](#) Similar activity is anticipated for DSM705 against resistant strains.

## Visualizations

### Signaling Pathway

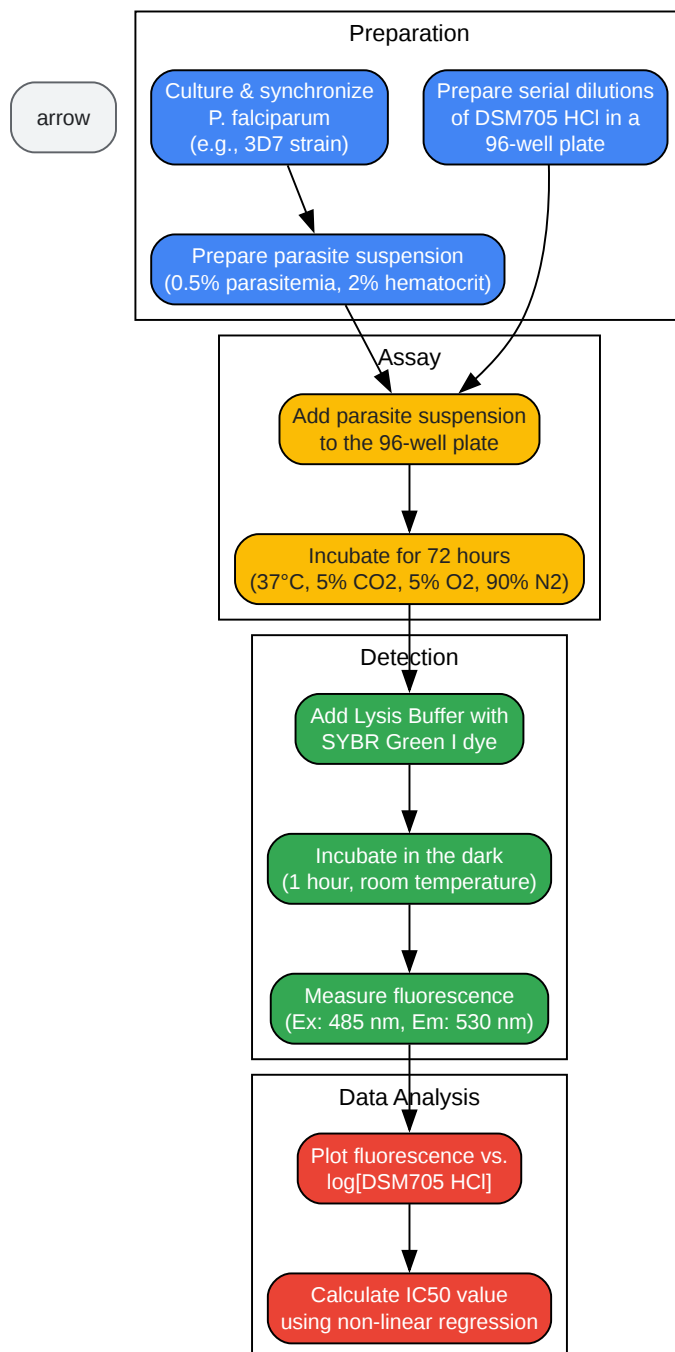


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Caption: Mechanism of action of DSM705 in the *P. falciparum* pyrimidine biosynthesis pathway.

## Experimental Workflow

## SYBR Green I-based Growth Inhibition Assay Workflow

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## References

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